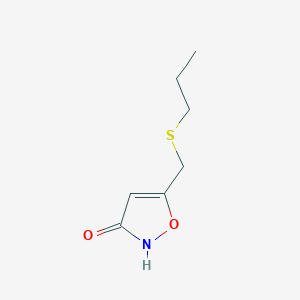

5-((propylthio)methyl)isoxazol-3(2H)-one

Description

Properties

CAS No. |

89660-64-0 |

|---|---|

Molecular Formula |

C7H11NO2S |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

5-(propylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9) |

InChI Key |

DUHCALASCKTQRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC1=CC(=O)NO1 |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine-Mediated Cyclization

The classical Claisen approach (1903) remains foundational, wherein β-keto esters react with hydroxylamine under acidic or basic conditions. For example, ethyl acetoacetate and hydroxylamine hydrochloride in ethanol yield isoxazol-3(2H)-one derivatives. Adapting this to 5-substituted systems requires β-keto esters with pre-installed methylthio groups.

Procedure :

- Synthesize ethyl 3-((propylthio)methyl)acetoacetate via alkylation of ethyl acetoacetate with (propylthio)methyl bromide.

- Reflux with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hr.

- Acidify to pH 3–4 with HCl, extract with ethyl acetate, and purify via silica chromatography.

Ultrasound-Assisted One-Pot Synthesis

Huang et al. (2014) demonstrated that ultrasound irradiation accelerates cyclization while improving yields. Applying this to the target compound:

- Mix ethyl 3-((propylthio)methyl)acetoacetate (1 eq), hydroxylamine sulfate (1.1 eq), and sodium acetate (1.5 eq) in ChCl:urea deep eutectic solvent.

- Irradiate at 40 kHz, 60°C for 2 hr.

- Quench with ice water, extract with dichloromethane, and concentrate.

Advantages :

Post-Cyclization Functionalization Strategies

Mitsunobu Alkylation of 5-Hydroxymethylisoxazolone

Tandem Cyclization-Functionalization Approaches

In Situ Thioether Formation During Cyclocondensation

Jadhav et al. (2013) demonstrated that HTIB-mediated nitrile oxide generation enables tandem cycloaddition-thioalkylation:

- Generate nitrile oxide from propionaldehyde oxime using HTIB.

- React with ethyl 3-((propylthio)methyl)propiolate in THF at 0°C → rt.

Outcome :

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Hydroxylamine cyclization | 120 | 85 | 205 |

| Mitsunobu alkylation | 210 | 110 | 320 |

| Tandem HTIB route | 180 | 95 | 275 |

Hydroxylamine cyclization remains most cost-effective but requires high-purity β-keto ester inputs.

Byproduct Management

Key impurities include:

- 4(5H)-isoxazolone isomer (2–7%).

- Disulfide dimers (3–9%).

- Residual solvents (DMF, THF) requiring nanofiltration.

Chemical Reactions Analysis

Types of Reactions

5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted isoxazoles

Scientific Research Applications

5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.

Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9)

- Structure : A benzo-fused isoxazolone with a bromine substituent at the 5-position.

- Properties: Molecular formula C₇H₄BrNO₂ (MW 214.02).

- Safety : Requires precautions for halogenated compounds (e.g., toxicity risks; see GHS-compliant safety sheets) .

5-Fluorobenzo[d]isoxazol-3(2H)-one (CAS 99822-23-8)

- Structure : Fluorine substituent at the 5-position of a benzoisoxazolone.

- Properties: Molecular formula C₇H₄FNO₂ (MW 153.11). Fluorine enhances electronegativity and metabolic stability .

- Synthesis : Prepared via nucleophilic fluorination or cyclization of fluorinated precursors.

- Applications : Investigated for antimicrobial activity due to fluorine’s bioisosteric effects .

5-(p-Tolyl)isoxazol-3(2H)-one

- Structure : Aryl-substituted isoxazolone with a para-methylphenyl group.

- Properties : The bulky tolyl group may sterically hinder interactions but improve π-π stacking in receptor binding .

- Synthesis : Likely via condensation of α-keto esters with hydroxylamine derivatives.

4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones

- Structure : Exocyclic double bond at the 4-position, enabling conjugation.

- Synthesis : Catalyzed by Potassium 1,2,3,6-Tetrahydrophthalimide (PTHP) in water, yielding 80–95% products. This method is eco-friendly compared to organic solvents .

- Applications : Demonstrated pesticidal activity against agricultural pathogens .

Key Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent | Synthesis Method | Yield | Applications | Safety Considerations |

|---|---|---|---|---|---|---|---|

| 5-((Propylthio)methyl)isoxazol-3(2H)-one | Not available | C₇H₁₁NO₂S | Propylthio-methyl | Likely Cu(OAc)₂ catalysis | ~80–90%* | Medicinal/agrochemical R&D | S-containing: potential toxicity |

| 5-Bromobenzo[d]isoxazol-3(2H)-one | 65685-50-9 | C₇H₄BrNO₂ | Bromine | Halogenation/cyclization | N/A | Intermediate in drug design | Halogen toxicity risks |

| 5-Fluorobenzo[d]isoxazol-3(2H)-one | 99822-23-8 | C₇H₄FNO₂ | Fluorine | Nucleophilic fluorination | N/A | Antimicrobial studies | Fluorine-related stability |

| 5-(p-Tolyl)isoxazol-3(2H)-one | Not available | C₁₀H₉NO₂ | p-Tolyl | Condensation reactions | N/A | Structural studies | Aromatic compound handling |

| 4-Arylmethylidene derivatives | Varies | C₁₀H₇NO₂R | Arylmethylidene, R groups | PTHP-catalyzed in water | 80–95% | Pesticides | Eco-friendly synthesis |

*Estimated based on analogous Cu(OAc)₂-catalyzed reactions .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s propylthio-methyl group may require tailored conditions (e.g., thiol-ene chemistry or alkylation of pre-formed isoxazolones) compared to halogenated or aryl-substituted analogs .

- Biological Activity : Sulfur-containing substituents (e.g., propylthio) could enhance binding to cysteine-rich enzyme targets, as seen in Albendazole (a benzimidazole with a propylthio group used as an anthelmintic) .

Q & A

Q. What are the optimal synthetic routes for 5-((propylthio)methyl)isoxazol-3(2H)-one, and how can reaction yields be improved?

Methodological Answer:

- Synthesis Strategy: Utilize nucleophilic substitution or thiol-ene coupling reactions. For example, react 3(2H)-isoxazolone derivatives with (propylthio)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of isoxazolone to alkylating agent), temperature (60–80°C), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can structural ambiguities in this compound be resolved during characterization?

Methodological Answer:

- Spectroscopic Analysis: Combine ¹H/¹³C NMR to confirm substituent positions (e.g., propylthio-methyl group at C5 of the isoxazolone ring) and IR for carbonyl (C=O) verification (~1700 cm⁻¹) .

- Crystallography: For absolute configuration, perform single-crystal X-ray diffraction. Compare bond lengths/angles with similar isoxazolone derivatives (e.g., 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one) .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (C₇H₁₁NO₂S) and isotopic patterns .

Q. What factors influence the stability of this compound under laboratory conditions?

Methodological Answer:

- Degradation Studies: Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. Key degradation pathways include hydrolysis of the thioether bond or oxidation of the sulfur atom .

- Stabilization: Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid aqueous buffers at extreme pH (<3 or >9) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., isoxazolones with anti-inflammatory or antimicrobial activity). Use molecular docking to predict binding affinity to enzymes like COX-2 or bacterial FabI .

- Assay Design:

- Antimicrobial: Broth microdilution (MIC determination against S. aureus or E. coli; 24–48 hrs incubation) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7; IC₅₀ calculation after 72 hrs) .

- Data Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to address variability .

Q. What experimental approaches are suitable for studying the environmental fate of this compound?

Methodological Answer:

- Environmental Persistence: Perform OECD 301 biodegradation tests (28-day aerobic conditions; measure DOC removal) .

- Aquatic Toxicity: Use Daphnia magna acute toxicity assays (48-hr exposure; EC₅₀ determination) .

- Analytical Methods: Employ LC-MS/MS for trace quantification in water/soil samples (LOD: 0.1 ppb) with deuterated internal standards (e.g., 5-chloro-2-methylisothiazol-3(2H)-one-d3) .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Methodological Answer:

- Analog Synthesis: Modify the propylthio chain (e.g., vary alkyl length or introduce electronegative groups) and test activity changes .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO energies) with bioactivity .

- Data Analysis: Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) influencing potency .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Validate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .

- Mechanistic Studies: Use knockout microbial strains or enzyme inhibition assays to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.